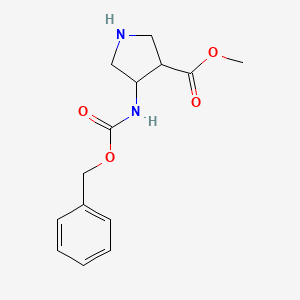
4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester (Boc-Pyr-3-COOMe) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of Boc-Pyr-3-COOMe typically involves multi-step organic reactions. Key steps include the protection of the amino group, formation of the pyrrolidine ring, and introduction of the methyl ester group. The use of protecting groups such as benzyloxycarbonyl (Boc) is crucial to ensure selective reactions during synthesis.
Biological Activity
The biological activity of Boc-Pyr-3-COOMe has been explored in various studies, revealing its potential as an inhibitor in enzymatic processes and its interaction with cellular pathways.
Boc-Pyr-3-COOMe appears to modulate specific molecular targets, influencing various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, potentially inhibiting their activity and thus affecting downstream signaling pathways.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Boc-Pyr-3-COOMe:
- Enzyme Inhibition : Research indicates that Boc-Pyr-3-COOMe can act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .
- Cellular Effects : In vitro studies have shown that Boc-Pyr-3-COOMe exhibits low cytotoxicity at higher concentrations, indicating a favorable safety profile for potential therapeutic applications .
- Pharmacological Potential : The compound has been investigated for its role in modulating PPARα activity, which is linked to inflammation and metabolic regulation. Agonism of this receptor by similar compounds has shown promise in ameliorating conditions like neurodegeneration .
Case Studies
Several case studies have documented the effects of Boc-Pyr-3-COOMe in biological systems:
Propiedades
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)11-7-15-8-12(11)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOZCTHYHKINTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













